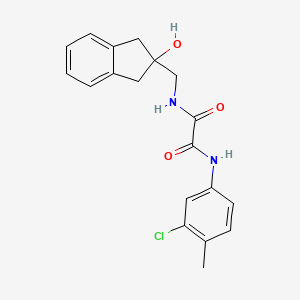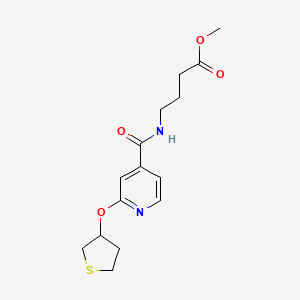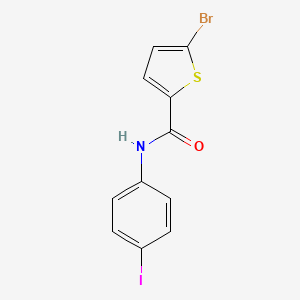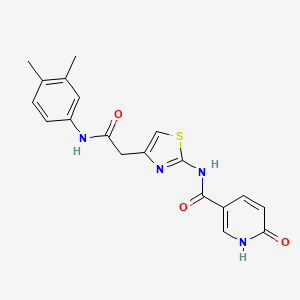
ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized with a yield of 50%, melting point of 196–198 °C, and Rf 0.61 (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR spectroscopy, 1H NMR, and 13C NMR . For example, the IR spectrum showed peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : A variety of methods have been developed for the synthesis of chromene derivatives, including one-pot multicomponent synthesis and microwave-assisted synthesis. These methods are important for producing compounds with potential medicinal applications efficiently (Boominathan et al., 2011) (Başoğlu et al., 2013).
Molecular Characterization : Detailed spectroscopic and structural characterizations have been conducted for various derivatives of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate. This includes studies using techniques like FT-IR, NMR, and X-ray diffraction, providing valuable insights into their molecular structures (Haroon et al., 2019) (Gomes et al., 2019).
Biological and Medicinal Applications
Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of these compounds. Their effectiveness against various bacterial and fungal strains suggests their utility in developing new antimicrobial agents (Parameshwarappa et al., 2009) (Mostafa et al., 2013).
Antitumor Activity : Compounds synthesized from ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate have shown promising results in antitumor activity screening. This includes potential efficacy against various human tumor cell lines, indicating their possible use in cancer therapy (El-Subbagh et al., 1999).
Physical and Computational Studies
Molecular Dynamics and Computational Analysis : Computational studies, including density functional theory (DFT) calculations, have been used to predict the properties and behaviors of these molecules. These studies provide deep insights into the electronic structure and potential applications in technology (Haroon et al., 2018).
Crystallography and Structure Analysis : Crystal structure analyses have revealed interesting properties like hydrogen bonding patterns and molecular conformations, which are crucial for understanding the chemical behavior and potential applications of these compounds (Lynch & Mcclenaghan, 2004).
Propriétés
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-2-22-15(21)10-8-24-16(17-10)18-14(20)13-7-11(19)9-5-3-4-6-12(9)23-13/h3-8H,2H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOCSQMFPEEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330241 |
Source


|
| Record name | ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate | |
CAS RN |
361478-77-5 |
Source


|
| Record name | ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2658422.png)





![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)



![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2658438.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2658439.png)
![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2658441.png)
